N-(2-methoxyethyl)-2-phenoxybenzamide
Overview
Description
N-(2-methoxyethyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with a 2-methoxyethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-phenoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-phenoxybenzoic acid and 2-methoxyethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-phenoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with 2-methoxyethylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-methoxyethyl)-2-phenoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the methoxyethyl substituent play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-(2-methoxyethyl)-2-phenoxybenzamide can be compared with other benzamide derivatives:
N-(2-hydroxyethyl)-2-phenoxybenzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, leading to different solubility and reactivity.
N-(2-methoxyethyl)-4-phenoxybenzamide: The phenoxy group is attached to the para position, which can affect the compound’s electronic properties and reactivity.
N-(2-methoxyethyl)-2-chlorobenzamide: The phenoxy group is replaced with a chlorine atom, resulting in different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their influence on the compound’s behavior in various chemical and biological contexts.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-phenoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-12-11-17-16(18)14-9-5-6-10-15(14)20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLXCRTAMPVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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